1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
Overview
Description
1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the activity of ache, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Compounds with similar structures have been reported to affect the production of reactive oxygen species (ros) and free radicals, which are produced through routine metabolic pathways and increase dramatically under cellular damage .
Pharmacokinetics
The compound’s molecular weight is 38242 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been reported to cause a significant reduction in ache activity, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
Similar compounds have been studied in various environments, including in vitro and in vivo settings, suggesting that environmental factors could potentially influence their action .
Biochemical Analysis
Cellular Effects
The effects of 1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and cellular behavior . Additionally, it can induce oxidative stress, resulting in the production of reactive oxygen species (ROS) and subsequent cellular damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmission . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, its inhibition of acetylcholinesterase impacts the cholinergic nervous system, leading to changes in neurotransmitter levels and nerve impulse transmission . Additionally, it can influence other metabolic pathways by modulating enzyme activity and gene expression.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-4-3-14(11-18(17)28-2)15-12-16-19(21-7-10-24(16)22-15)23-8-5-13(6-9-23)20(25)26/h3-4,7,10-13H,5-6,8-9H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHKGZYOYCLZIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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